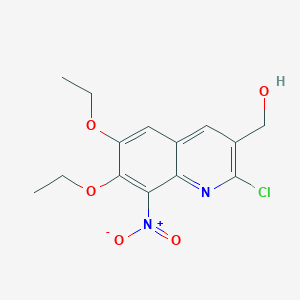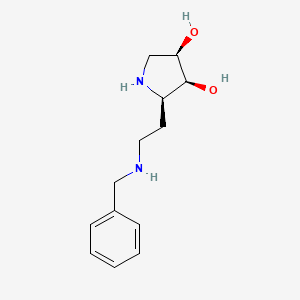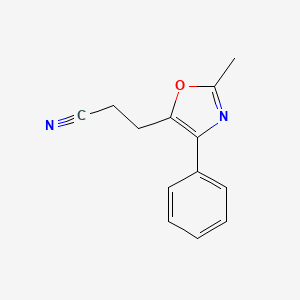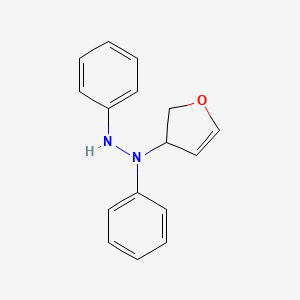
N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Acylation: The pyrazole derivative is then acylated using phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s derivatives are explored for their use in developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-chloroacetamide
- N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxyacetamide
Uniqueness
Compared to similar compounds, N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
60588-55-8 |
|---|---|
Molekularformel |
C17H15N3O3 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
N-(5-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H15N3O3/c21-16(12-23-14-9-5-2-6-10-14)18-15-11-20(19-17(15)22)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,21)(H,19,22) |
InChI-Schlüssel |
VWNRYFJPDJCBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)N2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)



![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)




![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
